N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Description
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and a pyridine moiety
Properties
IUPAC Name |
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-21(14(22)11-13(15(16,17)18)24-8-20-11)10-4-6-23-12(10)9-3-2-5-19-7-9/h2-3,5,7-8,10,12H,4,6H2,1H3/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQPBOCUCTKSW-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1C2=CN=CC=C2)C(=O)C3=C(SC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C(=O)C3=C(SC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. . The pyridine moiety is then incorporated through a series of substitution reactions, followed by the attachment of the oxolan ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide
- This compound
Uniqueness: Compared to other similar compounds, this compound stands out due to its unique combination of a trifluoromethyl group, a thiazole ring, and a pyridine moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
